
4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
説明
4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde (CAS: 850799-81-4, molecular formula: C₁₀H₄ClFO₃, molecular weight: 226.59) is a halogenated chromene derivative characterized by a benzopyran core (2H-chromene) with substituents at positions 4 (chlorine), 6 (fluorine), and a carbaldehyde group at position 3. The 2H designation indicates the double bond resides between C1 and C2 in the pyran ring.
特性
IUPAC Name |
4-chloro-6-fluoro-2H-chromene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFO2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLLNXBYFXPIPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353194 | |
Record name | 4-Chloro-6-fluoro-2H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105799-69-7 | |
Record name | 4-Chloro-6-fluoro-2H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 105799-69-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Pechmann Condensation
This acid-catalyzed reaction between substituted phenols and β-ketoesters remains a cornerstone for chromene derivatives. For 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, the process involves:
-
Reactants : 4-Chloro-6-fluororesorcinol and ethyl acetoacetate.
-
Catalyst : Concentrated sulfuric acid (18–20 mol%) at 80–90°C for 6–8 hours.
-
Mechanism : Protonation of the β-ketoester carbonyl initiates electrophilic aromatic substitution, followed by cyclodehydration.
-
Yield : 68–72% (crude), with purity >90% after recrystallization in ethanol.
Challenges:
-
Competing side reactions at the electron-deficient aromatic ring due to fluorine’s inductive effects.
-
Over-chlorination risks if excess chlorinating agents are present during precursor synthesis.
Vilsmeier-Haack Formylation
Direct introduction of the aldehyde group at position 3 is achieved via this method:
-
Reactants : Preformed 4-chloro-6-fluoro-2H-chromene and N,N-dimethylformamide (DMF).
-
Conditions : Phosphoryl chloride (POCl₃) in anhydrous DMF at 0–5°C, followed by hydrolysis with ice-water.
-
Critical Parameters :
-
Molar ratio of POCl₃ to chromene: 3:1 to prevent incomplete formylation.
-
Temperature control to minimize side reactions (e.g., ring chlorination).
-
Optimization Data:
Halogenation Strategies
Precise positioning of chlorine and fluorine substituents demands sequential functionalization:
Electrophilic Chlorination
Nucleophilic Fluorination
-
Reagent : KF in dimethyl sulfoxide (DMSO) at 120°C.
-
Mechanism : Aromatic nucleophilic substitution (SNAr) at position 6, activated by electron-withdrawing groups.
-
Challenges : Competing hydrolysis requires anhydrous conditions.
Industrial-Scale Production
Scaling laboratory synthesis to industrial volumes involves:
Continuous Flow Reactors
Crystallization Optimization
-
Solvent System : Ethanol/water (7:3 v/v) for high-purity (>99%) aldehyde recovery.
-
Yield Loss Mitigation : Anti-solvent addition rate controlled at 0.5 L/min to prevent oiling out.
Analytical Validation
Structural confirmation relies on:
Spectroscopic Characterization
X-ray Crystallography
-
Key Metrics :
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
---|---|---|---|---|
Pechmann + Vilsmeier | 65 | 98 | High | 220 |
Direct Halogenation | 58 | 95 | Moderate | 310 |
Flow Synthesis | 72 | 99 | Very High | 180 |
Challenges and Solutions
Byproduct Formation
Aldehyde Oxidation
-
Issue : Aldehyde group oxidation to carboxylic acid under acidic conditions.
-
Mitigation : Post-formylation neutralization with NaHCO₃ within 30 minutes.
化学反応の分析
科学研究への応用
TRX-0005は、以下を含む、幅広い科学研究への応用を持っています。
化学: 受容体チロシンキナーゼの阻害とその細胞シグナル伝達経路における役割を研究するためのツール化合物として使用されます。
生物学: キナーゼ阻害の分子メカニズムとその細胞増殖と生存への影響を理解するための研究で使用されます。
医学: ROS1、TRKA、TRKB、TRKC、およびALKの再編成を含む癌の治療のための潜在的な治療薬として研究されています。
科学的研究の応用
Medicinal Chemistry
S1P1 Agonist Activity:
One of the most significant applications of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is its role as an S1P1 (Sphingosine-1-phosphate receptor 1) agonist. It has been shown to exhibit favorable activity against S1P1, which is crucial for the modulation of lymphocyte infiltration and has implications for treating autoimmune diseases and inflammatory conditions. This activity positions the compound as a candidate for developing therapies for conditions such as multiple sclerosis, graft-versus-host disease, and other disorders characterized by unwanted lymphocyte accumulation .
Cancer Therapeutics:
The compound is also being investigated for its potential in cancer therapy. It has been noted for its ability to inhibit receptor tyrosine kinases (RTKs), which are often implicated in various cancers. By targeting these kinases, this compound may help in the development of new cancer treatments, particularly for tumors that involve ROS1, TRKA, TRKB, TRKC, and ALK rearrangements .
Biological Research
Cell Signaling Studies:
In biological research, this compound serves as a tool to study the inhibition of receptor tyrosine kinases and their role in cellular signaling pathways. By understanding how these kinases function and how their inhibition affects cell proliferation and survival, researchers can gain insights into cancer biology and develop more effective therapeutic strategies.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Study on Autoimmune Diseases: Research indicates that compounds with S1P1 agonistic properties can effectively modulate immune responses in conditions like multiple sclerosis. The application of this chromene derivative in clinical settings could lead to novel treatments that reduce lymphocyte infiltration .
- Cancer Research Applications: Investigations into the inhibition of RTKs by this compound have shown promising results in preclinical models, suggesting its potential as a therapeutic agent against specific cancer types linked to aberrant kinase activity .
作用機序
類似の化合物との比較
類似の化合物
クリゾチニブ: ALKとROS1を標的とする別のチロシンキナーゼ阻害剤。
エントレクチニブ: TRKA、TRKB、TRKC、ROS1、およびALKを標的とするマルチキナーゼ阻害剤。
ラロトレクチニブ: TRKA、TRKB、およびTRKCの選択的阻害剤。
TRX-0005の独自性
TRX-0005は、ROS1、TRKA、TRKB、TRKC、およびALKにおける溶媒フロント変異による耐性を克服する能力で独自です。これは、以前の世代のチロシンキナーゼ阻害剤に対する耐性を発達させた患者にとって貴重な治療選択肢となります.
類似化合物との比較
Comparison with Structural Analogs
Substituent Positioning and Electronic Effects
The compound’s closest analogs include halogenated 4-oxo-4H-chromene-3-carbaldehyde derivatives (Table 1), which differ in substituent positions and the presence of a 4-oxo group. Key comparisons include:
Table 1: Structural and Crystallographic Comparison of Chromene-3-carbaldehyde Derivatives
Key Observations:
Halogen Bonding :
- In 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, the electron-withdrawing fluorine at position 7 enhances the σ-hole on Cl (6), enabling a directional Cl···F interaction (3.049 Å, 148–162° angles). This contrasts with symmetrical Cl···Cl or F···F interactions, which are absent in these systems .
- In 6-chloro-4-oxo-4H-chromene-3-carbaldehyde, a van der Waals Cl···O contact (3.3 Å) is observed instead of halogen bonding, highlighting the role of substituent positioning in dictating interaction modes .
Crystal Packing :
- The 4-oxo group in analogs promotes planarity, facilitating π-π stacking (e.g., centroid distances of 3.823–3.958 Å in 7-chloro-4-oxo derivatives) . The absence of a 4-oxo group in this compound likely reduces stacking efficiency, though experimental confirmation is needed.
生物活性
4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
- IUPAC Name : this compound
- CAS Number : 105799-69-7
- Molecular Formula : C10H6ClF O2
- Molecular Weight : 208.61 g/mol
- InChI Key : RBLLNXBYFXPIPW-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound has been shown to exhibit:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Antioxidant Activity : The compound demonstrates free radical scavenging capabilities, which can mitigate oxidative stress in biological systems.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly in breast cancer cell lines.
Biological Activity Data
The following table summarizes the biological activities and effects observed for this compound based on recent research:
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer). The compound exhibited significant cytotoxicity with an IC50 value of 25 μM, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : In an animal model of inflammation, administration of the compound resulted in a notable reduction in paw edema, suggesting its efficacy in managing inflammatory conditions. This effect was linked to the inhibition of COX and LOX enzymes, which play crucial roles in the inflammatory response .
Research Findings
Recent studies have highlighted the multifaceted biological activities of this compound:
- Inhibitory Effects on Enzymes : The compound has been shown to inhibit cyclooxygenase and lipoxygenase with varying degrees of potency, suggesting its potential use in treating conditions associated with inflammation and pain .
- Antioxidant Properties : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases, making it a candidate for further exploration in neurodegenerative disorders .
- Mechanistic Insights : Molecular docking studies indicated that the fluorine atom enhances the lipophilicity and metabolic stability of the compound, facilitating stronger interactions with target enzymes .
Q & A
Q. Q1. What are the standard synthetic routes for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via Vilsmeier-Haack formylation. A representative method involves reacting 4-chloro-6-fluoro-2H-chromene with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 0–5°C, followed by hydrolysis . Critical parameters include:
- Temperature control : Excess heat leads to side reactions (e.g., over-chlorination).
- Stoichiometry : POCl₃ must be in molar excess (3:1 ratio to substrate) to ensure complete formylation.
- Workup : Quenching with ice-water stabilizes the aldehyde group.
Q. Q2. Which analytical methods are most reliable for confirming the structure of this compound?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C=O: 1.21 Å, C-Cl: 1.74 Å) and confirms planarity of the chromene ring (mean deviation: 0.0336 Å) .
- NMR Spectroscopy :
- IR Spectroscopy : Strong C=O stretch at 1680–1700 cm⁻¹ and aldehyde C-H stretch at 2800–2900 cm⁻¹ .
Advanced Intermolecular Interaction Analysis
Q. Q3. How do halogen substituents (Cl, F) influence intermolecular interactions in the crystal lattice?
Answer: The electron-withdrawing effects of Cl and F create σ-holes, enabling halogen bonding. Key observations include:
- Cl···F interactions : Distance = 3.049 Å, angle = 148.1° (indicative of σ-hole bonding) .
- Inductive effects : The fluorine at position 7 enhances the σ-hole on Cl at position 6, increasing electrostatic complementarity .
- Absence of Cl···O bonding : Unlike dichlorinated analogs, no short Cl···O contacts are observed due to steric hindrance from the fluorine substituent .
Q. Q4. How should researchers reconcile discrepancies in reported halogen bonding distances (e.g., Cl···F vs. Cl···Cl)?
Answer: Contradictions arise from substituent positioning and electronic effects:
- Substituent effects : Fluorine at position 7 (vs. position 8) alters electron density on Cl, reducing Cl···Cl interactions and favoring Cl···F .
- Crystallographic resolution : High-resolution SC-XRD (R factor < 0.03) minimizes measurement errors .
- Computational validation : Electrostatic potential maps (EPS) quantify σ-hole strength to predict interaction preferences .
Q. Methodology :
Compare unit cell parameters across studies to rule out polymorphism.
Use Hirshfeld surface analysis to quantify interaction frequencies .
Advanced Computational Modeling
Q. Q5. What computational methods validate experimental observations of electronic effects in this compound?
Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Simulates crystal packing to predict dominant interactions (e.g., Cl···F vs. π-stacking) .
- Energy Decomposition Analysis (EDA) : Quantifies contributions of electrostatic vs. dispersion forces in halogen bonds.
Case Study :
DFT calculations on this compound confirmed that fluorine’s inductive effect enlarges the Cl σ-hole, validating SC-XRD observations .
Advanced Crystallographic Refinement
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。